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Compound of Interest |

Compound Name: 5-Chloro-3-nitropicolinaldehyde
CAS No.: 1086838-13-2
Cat. No.: B2792086
. J

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-
nitropicolinaldehyde

Abstract

5-Chloro-3-nitropicolinaldehyde (CAS No. 1086838-13-2) is a substituted pyridine derivative
of significant interest in medicinal chemistry and materials science. Its unique trifunctional
structure, featuring an aldehyde, a chloro group, and a nitro group on a pyridine scaffold,
makes it a versatile intermediate for synthesizing more complex molecules.[1] This guide
provides a comprehensive overview of its core physical and chemical properties, predicted
spectral characteristics, and essential safety protocols. The information herein is curated for
researchers, chemists, and drug development professionals who require a detailed
understanding of this compound for laboratory applications.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. The nomenclature and structural
identifiers for 5-Chloro-3-nitropicolinaldehyde are summarized below. The IUPAC name for
this compound is 5-chloro-3-nitropyridine-2-carbaldehyde.[2]
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Identifier Value Source
CAS Number 1086838-13-2 [2]
5-chloro-3-nitropyridine-2-
IUPAC Name [2]
carbaldehyde
5-Chloro-3-
nitropicolinaldehyde, 5-Chloro-
Synonyms ) o [2]
3-nitropyridine-2-
carboxaldehyde
Molecular Formula CeH3CIN20s3 [1][2]
Molecular Weight 186.55 g/mol [1][2]
WSRAYZCNSPVZHL-
InChl Key [2]

UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[O-])C=0)CI

[2]

The structure is characterized by a pyridine ring substituted at the C2, C3, and C5 positions.

The aldehyde group at C2 is highly reactive, while the electron-withdrawing effects of the nitro

group at C3 and the chloro group at C5 profoundly influence the reactivity of the ring and the

aldehyde functionality.

Caption: Chemical structure of 5-Chloro-3-nitropicolinaldehyde.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various

experimental setups. This compound is predicted to be a solid at room temperature.[1]
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Property Value Notes & Causality

The defined melting point
Melting Point 69-70 °C range suggests a crystalline

solid of reasonable purity.[2]

High molecular weight and
olarity suggest a high boilin
Boiling Point Data not available P ) y gg- J J
point, likely with

decomposition.

Expected to be denser than
Density Data not available water due to the presence of a

chlorine atom and nitro group.

The non-polar pyridine ring
Solubility in Water Low and bulky functional groups

limit agueous solubility.[1]

Readily dissolves in common
o ) organic solvents such as
Solubility in Organic Solvents Soluble )
dichloromethane and

chloroform.[1]

The pyridine nitrogen is weakly
basic, but its basicity is
) significantly reduced by the
pKa Data not available ] ]
strong electron-withdrawing
effects of the nitro, chloro, and

aldehyde groups.

Predicted Spectroscopic Profile

While experimental spectra are not widely available in public databases, a detailed prediction
based on the compound's structure provides valuable guidance for characterization.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde
region:
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» Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of o
9.5-10.5 ppm. This significant downfield shift is characteristic of an aldehyde proton directly
attached to an aromatic system.

Aromatic Protons (H4, H6): Two signals are expected for the two protons on the pyridine
ring. Due to the strong electron-withdrawing environment, they will be downfield, likely
between & 8.0-9.5 ppm. They will appear as doublets, coupling to each other (meta-coupling,
J = 2-3 Hz). The proton at the C6 position, adjacent to the nitrogen, may be further downfield
than the proton at the C4 position.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum should display six unique signals, corresponding to
the six carbon atoms in the molecule:

e Carbonyl Carbon (C=0): The aldehyde carbonyl carbon is expected to be the most downfield
signal, typically in the & 185-195 ppm range.

Aromatic Carbons (C2-C6): The five carbons of the pyridine ring will likely appear between &
120-160 ppm. The carbons directly attached to the electron-withdrawing groups (C2, C3, C5)
will be significantly deshielded. Quaternary carbons (C2, C3, C5) are expected to show
weaker signal intensity compared to the protonated carbons (C4, C6).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The following
characteristic absorption bands are predicted:

e C=0 Stretch (Aldehyde): A strong, sharp absorption band between 1690-1715 cm~1.

¢ N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an
asymmetric stretch around 1520-1560 cm~! and a symmetric stretch around 1340-1370
cm~L,

e C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching vibrations typically appear above
3000 cm~1. The aldehyde C-H stretch often presents as one or two weaker bands between
2700-2850 cm™1,
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e C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm~1
region.

o C-CI Stretch: A band in the fingerprint region, typically between 700-850 cm~1.

Mass Spectrometry (MS)

In mass spectrometry, the compound will reveal its molecular weight and fragmentation

patterns.

e Molecular lon (M+): The molecular ion peak should appear at m/z 186. A key feature will be
the isotopic pattern for chlorine: an M+ peak at m/z 186 (for 3°Cl) and an M+2 peak at m/z
188 (for 37Cl) with a characteristic intensity ratio of approximately 3:1.

e Fragmentation: Common fragmentation pathways would include the loss of the aldehyde
group (-CHO, 29 Da), the nitro group (-NOz, 46 Da), or a chlorine radical (-Cl, 35/37 Da).

Reactivity, Stability, and Applications

5-Chloro-3-nitropicolinaldehyde is a reactive compound primarily due to its functional
groups.

» Reactivity: The aldehyde group is susceptible to nucleophilic attack and can participate in
various condensation reactions. The chlorine atom at the C5 position can be displaced by
strong nucleophiles under certain conditions, often requiring heat or alkaline environments.

[1]

 Stability: The compound contains potentially flammable and oxidizing nitro and aldehyde
groups.[1] It should be stored in a sealed container to prevent contact with air and moisture.
[1] It is incompatible with strong oxidizing agents and strong acids.[3]

o Applications: It serves as a crucial building block in organic synthesis. It is used in research
for creating novel chemical entities for drug discovery and in the production of specialty
agrochemicals.

Safety and Handling
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Adherence to strict safety protocols is mandatory when handling this compound. It is harmful if
swallowed, causes skin irritation, and can result in serious eye irritation.[4] It may also cause
respiratory irritation.[4]

Hazard Category GHS Classification Precautionary Measures

Do not eat, drink, or smoke
Acute Toxicity, Oral Harmful if swallowed (H302) when using this product. Rinse

mouth if swallowed.[2][3]

Wear protective gloves. Wash

Skin Irritation Causes skin irritation skin thoroughly after handling.

[3]4]

Wear eye protection/face

shield. Rinse cautiously with

Eye Irritation Causes serious eye irritation ) o
water for several minutes if in
eyes.[3][4]

i o ] o Avoid breathing dust. Use only

Respiratory Irritation May cause respiratory irritation

in a well-ventilated area.[3][4]

Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed
and store locked up.[3][5][6]

Experimental Protocol: Preparation of an NMR
Sample

This protocol outlines a self-validating system for preparing a high-quality sample of 5-Chloro-
3-nitropicolinaldehyde for tH NMR analysis. The causality behind each step is explained to
ensure reproducibility and accuracy.

Caption: Workflow for preparing an NMR sample.
Step-by-Step Methodology:

* Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully add approximately
5-10 mg of 5-Chloro-3-nitropicolinaldehyde. Record the exact mass. Rationale: An
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accurate mass is critical if quantitative NMR (QNMR) is intended or for precise record-
keeping.

e Solvent Addition: In a fume hood, add approximately 0.7 mL of deuterated chloroform
(CDCIs) to the vial using a glass pipette. Rationale: CDCls is an excellent solvent for this
compound and its residual proton peak (& ~7.26 ppm) serves as a convenient internal
reference.

 Dissolution: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A
clear, pale yellow solution should be obtained. Rationale: Complete dissolution is essential
for acquiring a high-resolution spectrum without signal broadening from solid particles.

o Transfer: Prepare a Pasteur pipette by inserting a small plug of cotton or glass wool into the
neck. Use this pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube.
Rationale: This filtration step removes any particulate matter or dust, which can interfere with
the magnetic field homogeneity and degrade the quality of the spectrum.

o Capping and Analysis: Cap the NMR tube securely. Wipe the outside of the tube with a lint-
free tissue (e.g., Kimwipe) before carefully inserting it into the spinner turbine and
subsequently into the NMR spectrometer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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